molecular formula C21H28N2 B12348553 2-[2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-indol-3-yl]ethanamine

2-[2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-indol-3-yl]ethanamine

Cat. No.: B12348553
M. Wt: 308.5 g/mol
InChI Key: JQYGCDBGMIWPGD-UHFFFAOYSA-N
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Description

2-[2-Methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-indol-3-yl]ethanamine is a tryptamine derivative characterized by a tricyclo[3.3.1.1~3,7~]decane (adamantane) substituent at the 5-position of the indole ring, a methyl group at the 2-position, and an ethanamine side chain at the 3-position. The adamantane moiety confers significant lipophilicity and metabolic stability, making this compound structurally distinct from simpler tryptamines . Its molecular formula is C₁₉H₂₅N₂, with a molecular weight of 281.42 g/mol (estimated from analogous structures in and ). The compound’s rigid adamantane group may influence receptor binding kinetics and selectivity compared to other indole derivatives .

Properties

Molecular Formula

C21H28N2

Molecular Weight

308.5 g/mol

IUPAC Name

2-[5-(1-adamantyl)-2-methyl-1H-indol-3-yl]ethanamine

InChI

InChI=1S/C21H28N2/c1-13-18(4-5-22)19-9-17(2-3-20(19)23-13)21-10-14-6-15(11-21)8-16(7-14)12-21/h2-3,9,14-16,23H,4-8,10-12,22H2,1H3

InChI Key

JQYGCDBGMIWPGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)C34CC5CC(C3)CC(C5)C4)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-indol-3-yl]ethanamine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, followed by the introduction of the indole moiety and the ethanamine side chain. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and advanced purification techniques to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-indol-3-yl]ethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

2-[2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-indol-3-yl]ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-indol-3-yl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Tryptamine Derivatives

Compound Name Substituents (Indole Positions) Molecular Formula Key Features Reference
Target Compound 2-Me, 5-Adamantane C₁₉H₂₅N₂ High lipophilicity; potential for CNS penetration due to adamantane
Tryptamine Hydrochloride (Compound 1) 5-H C₁₀H₁₃N₂·HCl Anti-plasmodial activity; interacts with HSP90 via GLU527 and TYR604
5-Ethyltryptamine (Compound 2) 5-Et C₁₂H₁₇N₂·HCl Similar HSP90 binding profile to Compound 1; reduced metabolic stability
5-Methoxytryptamine Hydrochloride 5-MeO C₁₁H₁₄N₂O·HCl Serotonergic activity; used in neuropharmacology research
2,5-Dimethyltryptamine (CAS 1079-44-3) 2-Me, 5-Me C₁₂H₁₆N₂ Enhanced solubility in organic solvents; applications in indole chemistry
5-Iodo-2-Methyltryptamine (CAS 383145-98-0) 2-Me, 5-I C₁₁H₁₃N₂I Radioligand potential due to iodine substituent; moderate solubility

Pharmacological and Biochemical Comparisons

HSP90 Interactions

Compounds 1–3 (tryptamine derivatives with 5-H, 5-Et, and 5-Pr substituents) bind to HSP90 via hydrogen bonds between their indole nitro groups and residues GLU527 and TYR604 .

Solubility and Stability

  • Lipophilicity : The adamantane group increases logP compared to 5-methoxy or 5-ethyl derivatives, reducing aqueous solubility but enhancing blood-brain barrier permeability .
  • Metabolic Stability : Adamantane’s rigidity reduces susceptibility to cytochrome P450 oxidation compared to alkyl-substituted tryptamines (e.g., 5-Et or 5-Pr derivatives) .

Adamantane-Containing Analogues

Table 2: Adamantane Derivatives Comparison

Compound Name Structure Molecular Formula Key Differences from Target Compound Reference
Rimantadine (1-Adamantylethanamine) Adamantane at ethanamine terminus C₁₂H₂₁N Lacks indole ring; antiviral activity
2-(3,5-Dimethyl-Adamantyloxy)ethylamine Adamantane linked via ether to ethylamine C₁₄H₂₅NO Ether linkage reduces basicity vs. direct indole attachment

Biological Activity

The compound 2-[2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-indol-3-yl]ethanamine is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its interactions with various enzymes and receptors, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a unique tricyclic structure combined with an indole moiety and an ethanamine side chain. The structural formula can be represented as follows:

C17H22N\text{C}_{17}\text{H}_{22}\text{N}

The compound's molecular weight is approximately 254.37 g/mol.

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activity, particularly in the following areas:

  • Anti-inflammatory effects
  • Anticancer properties
  • Antimicrobial activity

The biological activity of 2-[2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-indol-3-yl]ethanamine is attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways. These interactions can modulate enzyme activities and receptor functions, leading to potential therapeutic outcomes.

Anticancer Activity

A study focusing on the anticancer properties of similar indole derivatives demonstrated preferential suppression of rapidly dividing cancer cells over slower-growing non-tumor cells. The research highlighted that certain derivatives showed significant antiproliferative activities against various cancer cell lines, including A549 lung cancer cells .

Antimicrobial Activity

The compound has been investigated for its antimicrobial effects against pathogens such as Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis. In particular, related compounds have shown minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against MRSA, indicating strong antibacterial potential .

Comparative Analysis of Similar Compounds

To better understand the unique properties of 2-[2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-indol-3-yl]ethanamine, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesNotable Activities
Tricyclo[3.3.1.1(3,7)]decaneUnique tricyclic structurePotentially similar pharmacological profiles
2-Propenoic acid derivativeAnother tricyclic derivativeVaries based on substituents

This table illustrates how the combination of the tricyclic structure with an indole moiety and an ethanamine side chain distinguishes this compound from others, imparting unique chemical and biological properties.

Synthesis and Optimization

The synthesis of this compound typically involves multiple steps, where optimizing reaction conditions—such as temperature, pressure, and catalyst use—is crucial for achieving high yield and purity. The synthesis pathways often include oxidation and reduction reactions using common reagents like potassium permanganate and lithium aluminum hydride.

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